N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide is a complex organic compound with a unique structure that combines a benzyl group, a piperidine ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the piperidine ring using formaldehyde and a reducing agent.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Formation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Potential medicinal applications include its use as a scaffold for designing new therapeutic agents, particularly in the treatment of neurological disorders due to the presence of the piperidine ring.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, while the sulfonamide group can form strong hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide
- N-benzyl-N-[2-(methylpiperidin-1-yl)ethyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity. This makes it a more versatile intermediate for further chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)18(13-15-7-3-2-4-8-15)12-11-17-10-6-5-9-16(17)14-19/h2-4,7-8,16,19H,5-6,9-14H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSSNPKCIUTHIX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCN1CCCCC1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N(CCN1CCCC[C@H]1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.